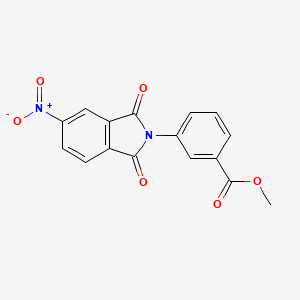
methyl 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The final esterification step is usually carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the dioxoisoindoline moiety can interact with various biological targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
- Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl-1-methyl-1H-pyrazol-5-carboxylate
Uniqueness
Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activities. This differentiates it from other similar compounds that may lack the nitro functionality .
Properties
Molecular Formula |
C16H10N2O6 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
methyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-3-2-4-10(7-9)17-14(19)12-6-5-11(18(22)23)8-13(12)15(17)20/h2-8H,1H3 |
InChI Key |
JKQFUIDOULTEAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















